molecular formula C12H11N5O B8795312 2-(benzylamino)-9H-purin-6-ol CAS No. 5711-37-5

2-(benzylamino)-9H-purin-6-ol

Cat. No.: B8795312
CAS No.: 5711-37-5
M. Wt: 241.25 g/mol
InChI Key: XWNJMSJGJFSGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylamino)-9H-purin-6-ol is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The structure of this compound consists of a purine ring substituted with a benzylamino group at the 2-position and a hydroxyl group at the 6-position. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-9H-purin-6-ol typically involves the following steps:

    Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

    Substitution Reaction: The 6-chloropurine undergoes a nucleophilic substitution reaction with benzylamine to introduce the benzylamino group at the 2-position.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the 6-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate reactions and purifications.

    Purification: Techniques such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-9H-purin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

2-(Benzylamino)-9H-purin-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as anti-cancer, anti-viral, and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-9H-purin-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylamino)-9H-purin-6-ol is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

5711-37-5

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-(benzylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H11N5O/c18-11-9-10(15-7-14-9)16-12(17-11)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,14,15,16,17,18)

InChI Key

XWNJMSJGJFSGRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Introduced into a 1.5 ml Eppendorf tube were 100 μl of a solution containing 10 mmol·l−1 of 6-aminomethylbenzylguanine in anhydrous dimethylsulfoxide (1 μmol) and 100 μl of a solution containing 10 mmol·l−1 of Tb(KR)-NHS in anhydrous dimethylsulfoxide (1 μmol). The mixture was stirred for one hour. The reaction was monitored by HPLC on a Merck Lichrospher RP °18, 5 μm, 125×4.6 column with a gradient of acetonitrile in water containing 25 mM of triethylammonium acetate.
[Compound]
Name
solution
Quantity
100 μL
Type
reactant
Reaction Step One
Name
6-aminomethylbenzylguanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 μmol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
100 μL
Type
reactant
Reaction Step Two
[Compound]
Name
Tb(KR)-NHS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
triethylammonium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.